molecular formula C15H31N3 B14017792 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 1631-16-9

2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane

Cat. No.: B14017792
CAS No.: 1631-16-9
M. Wt: 253.43 g/mol
InChI Key: LFOANSWPWFSECF-UHFFFAOYSA-N
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Description

2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of triazabicyclohexanes, which are characterized by their three nitrogen atoms and a bicyclic framework. The presence of bulky tert-butyl groups at positions 2, 4, and 6 adds to its steric hindrance, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms of cyanuric chloride are replaced by tert-butylamine groups. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane to facilitate the process .

Chemical Reactions Analysis

2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Scientific Research Applications

2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved often include nucleophilic attack and coordination with metal ions, which can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Compared to other triazabicyclohexanes, 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its bulky tert-butyl groups. Similar compounds include:

    2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane: Lacks the steric hindrance provided by tert-butyl groups.

    2,4,6-Trichloro-1,3,5-triazabicyclo[3.1.0]hexane: Contains chlorine atoms instead of tert-butyl groups, leading to different reactivity.

    2,4,6-Triethyl-1,3,5-triazabicyclo[3.1.0]hexane: Has ethyl groups, which are less bulky compared to tert-butyl groups[][5].

Properties

CAS No.

1631-16-9

Molecular Formula

C15H31N3

Molecular Weight

253.43 g/mol

IUPAC Name

2,4,6-tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane

InChI

InChI=1S/C15H31N3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17(10)18)15(7,8)9/h10-12,16H,1-9H3

InChI Key

LFOANSWPWFSECF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1NC(N2N1C2C(C)(C)C)C(C)(C)C

Origin of Product

United States

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